N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to a class of molecules known for their biological activity, particularly in the context of drug discovery and development. Its structure incorporates several pharmacologically relevant moieties, making it a candidate for further research into therapeutic applications.
The compound can be identified through various chemical databases such as PubChem and Sigma-Aldrich. It is synthesized in laboratory settings for research purposes, particularly in studies related to its pharmacological effects and mechanisms of action.
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is classified as an organic compound with the following characteristics:
The synthesis of N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide typically involves multi-step organic synthesis techniques. Key steps may include:
The synthetic pathway may involve:
The molecular structure of N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide can be represented using various structural formulas including SMILES and InChI formats:
SMILES: CC(C(=O)NCC(N=C(C)C)=N(C)C)CC
InChI Key: NOXMJZCFMAEDRF-UHFFFAOYSA-N
The compound features several important structural attributes:
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide can participate in various chemical reactions typical of amides and heterocycles:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).
The mechanism of action for N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is not fully elucidated but may involve:
Research indicates potential interactions with targets involved in cancer or inflammatory pathways based on structural similarities to known bioactive compounds.
N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-y]}sulfanyl)butanamide exhibits:
Key chemical properties include:
N-cyclohexyl-2-{(4-{[(triazoloquinazolin)]}sulfanyl)}butanamide has potential applications in:
This compound represents a promising area for further research due to its complex structure and potential biological activity.
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6